1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound, also known by its systematic name 4-[(4-methylpiperazin-1-yl)methyl]-N-(3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group substituted with a benzene ring .
The compound is classified under small molecules and has been identified in various chemical databases, including DrugBank, where it is referenced with the DrugBank ID DB04739. It is primarily categorized under the subclass of benzanilides within the broader category of organic compounds . The compound has not yet received approval for clinical use, indicating that it may still be in the experimental stages of research.
The molecular formula for 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine is , with a molecular weight of approximately 479.576 g/mol. The compound features a piperazine ring structure that includes both methyl and phenyl substituents, contributing to its biological activity .
Key Structural Features:
These structural details are crucial for understanding the compound's reactivity and interactions with biological targets.
The physical properties of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Detailed analyses such as NMR spectroscopy confirm its structural integrity post-synthesis .
The primary applications of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine lie within medicinal chemistry. Its potential as a pharmacological agent makes it a candidate for drug development targeting central nervous system disorders. Additionally, its unique structural features may allow for further exploration in synthesizing analogs with improved efficacy or reduced side effects .
This compound represents a structurally sophisticated piperazine derivative characterized by a diphenylmethyl backbone connecting two nitrogen-containing heterocycles. Its molecular architecture exemplifies the strategic integration of N-methylpiperazine subunits—a design principle increasingly leveraged in modern drug discovery. The central piperazine ring confers conformational flexibility while the N-methyl groups enhance bioavailability through modulation of basicity and lipophilicity. Such molecular hybrids demonstrate the ongoing innovation within piperazine-based medicinal chemistry, particularly for targeting central nervous system receptors and enzymes implicated in oncology and neurology. The compound's structural complexity enables multifaceted interactions with biological targets, positioning it as a valuable scaffold for developing therapeutics with refined selectivity profiles.
Piperazine derivatives constitute a privileged scaffold in medicinal chemistry due to their favorable physicochemical properties and versatile bioactivity. The piperazine ring's inherent stability, water solubility (logP ≈ -0.18), and moderate basicity (pKa ~9.5) facilitate optimal membrane permeability and pharmacokinetic profiles [4] [10]. This heterocycle serves as a conformational constraint that can mimic natural pharmacophores while providing synthetic handles for structural diversification.
Contemporary applications leverage piperazine cores to enhance target engagement through:
Table 1: Key Piperazine-Containing Pharmacophores and Their Therapeutic Applications
Structural Motif | Molecular Weight Range | Therapeutic Application | Representative Compound |
---|---|---|---|
Benzylpiperazine | 190-220 g/mol | CNS modulation | Methylbenzylpiperazine (MBZP) [6] |
N-Methylpiperazine | 100-150 g/mol | Solubility enhancer | 1-Methylpiperazine [4] [10] |
Boronate ester-piperazine hybrids | 300-350 g/mol | Cancer therapeutics (Suzuki cross-coupling) | (4-Methyl-piperazine-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanone [5] |
The emergence of piperazine-boronic acid hybrids (e.g., CAS 832114-06-4) demonstrates this scaffold's adaptability in targeted cancer therapies. These compounds function as sophisticated intermediates in Suzuki-Miyaura cross-coupling reactions, enabling precise construction of biaryl structures critical for kinase inhibition [5] .
The incorporation of N-methylpiperazine subunits confers distinct advantages for molecular recognition and ADME optimization. Methylation at the piperazine nitrogen reduces basicity (pKa decrease by 1-2 units) while maintaining water solubility—a critical balance for blood-brain barrier penetration in neurotherapeutics [10]. The 1-methyl-4-benzylpiperazine (MBZP) framework exemplifies this principle, where the benzyl group enables π-stacking interactions with neurotransmitter receptors while the N-methylpiperazine moiety provides optimal protonation behavior across physiological pH gradients [6].
Key structural advantages include:
Table 2: Structural Features and Therapeutic Implications of N-Methylpiperazine Derivatives
Structural Feature | Biochemical Consequence | Therapeutic Targeting Advantage |
---|---|---|
N-Methylation | Reduced basicity (pKa 7.5-8.5) | Enhanced blood-brain barrier penetration |
Asymmetric carbon center | Enantioselective receptor recognition | Improved target specificity |
Extended aryl system conjugation | π-Stacking with aromatic receptor residues | Higher affinity for monoamine transporters |
Piperazine chair conformation | Complementary geometry for enzymatic active sites | Selective kinase inhibition |
These features collectively enable the rational design of multi-target ligands, particularly for neurological disorders where balanced modulation of dopaminergic and serotonergic systems is desirable. The scaffold's versatility is evidenced by its presence in compounds spanning stimulant drugs to experimental anticancer agents [6] .
Despite significant advances, several underexplored aspects present compelling research trajectories:
Stereochemical Optimization: The chiral center in 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine remains largely uninvestigated. Enantioselective synthesis could yield compounds with improved target selectivity and reduced off-target effects [1]. Preliminary evidence suggests that thiophene analogs (e.g., 1-Methyl-4-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]piperazine) exhibit distinct binding profiles at serotonin receptors, warranting further exploration [2].
Boron-Containing Hybrids: Boronated analogs like 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester (CAS 832114-06-4) represent an emerging frontier. These compounds enable novel therapeutic approaches through:
Heterocyclic Diversity: Current scaffolds predominantly feature phenyl rings. Systematic exploration of azine replacements (pyridine, pyrimidine) could optimize electronic properties and binding kinetics. Molecular modeling studies indicate that nitrogen incorporation in the aryl ring enhances hydrogen bonding capacity with kinase hinge regions [3].
Pro-drug Applications: The underutilized tertiary amines present ideal sites for prodrug derivatization through N-acyloxylalkylation or N-phosphorylation, potentially overcoming formulation challenges while enabling tissue-specific activation [4].
Table 3: Key Research Gaps and Proposed Investigative Strategies
Research Gap | Innovation Opportunity | Experimental Approach |
---|---|---|
Limited stereochemical studies | Enantiopure therapeutic development | Asymmetric hydrogenation of iminium precursors |
Underexplored boron chemistry | Targeted radiopharmaceuticals | Isotope-enriched Suzuki cross-coupling |
Narrow heterocyclic diversity | Kinase-selective inhibitors | Computational fragment-based design |
Prodrug strategies | Enhanced CNS delivery | N-Hydroxymethylation and carbonate derivatization |
These opportunities highlight the scaffold's untapped potential in addressing emerging therapeutic challenges, particularly in precision oncology and neuropharmacology. The integration of piperazine cores with modern targeting technologies (e.g., antibody-drug conjugates or PROTACs) represents a particularly promising frontier for selective intervention in pathological signaling pathways [5] [8] .
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2